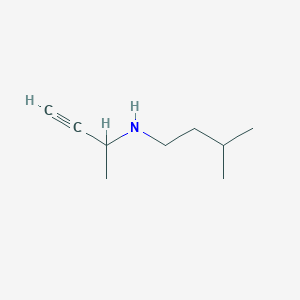

(But-3-yn-2-yl)(3-methylbutyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

N-but-3-yn-2-yl-3-methylbutan-1-amine |

InChI |

InChI=1S/C9H17N/c1-5-9(4)10-7-6-8(2)3/h1,8-10H,6-7H2,2-4H3 |

InChI Key |

PWZDAOMKOPGUSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(C)C#C |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of but 3 Yn 2 Yl 3 Methylbutyl Amine

Reactivity Profile of the Alkynyl Moiety

The terminal triple bond in (But-3-yn-2-yl)(3-methylbutyl)amine is a region of high electron density, making it susceptible to attack by electrophiles. Conversely, the acidity of the terminal acetylenic proton allows for the formation of a potent nucleophile, the acetylide anion. This dual reactivity is the foundation for a rich and varied chemistry.

Investigation of Addition Reactions to the Triple Bond

Addition reactions to the carbon-carbon triple bond are a fundamental aspect of alkyne chemistry, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. These reactions can be broadly categorized based on the nature of the attacking species: nucleophiles, electrophiles, or free radicals.

The terminal alkyne of this compound can be deprotonated by a strong base, such as sodium amide (NaNH₂), to form the corresponding acetylide anion. msu.edu This anion is a powerful nucleophile that can participate in addition reactions with various electrophiles. libretexts.orgquora.com For instance, reaction with aldehydes or ketones will yield propargyl alcohols after a protonation step. libretexts.org The sp-hybridized carbon atoms of the alkyne also render the triple bond more electrophilic than a corresponding alkene, which can allow for nucleophilic addition even without prior deprotonation, sometimes facilitated by metal catalysts. msu.eduquora.com

Table 1: Predicted Nucleophilic Addition Reactions

| Reagent | Product Type | Description |

|---|---|---|

| Aldehyde/Ketone (e.g., Acetone) | Propargyl alcohol | The acetylide anion attacks the carbonyl carbon, followed by protonation. libretexts.org |

| Primary Alkyl Halide (e.g., 1-Bromobutane) | Substituted alkyne | SN2 displacement of the halide by the acetylide anion. msu.edu |

The electron-rich triple bond of this compound is expected to undergo electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X₂). chemistrysteps.comlumenlearning.comlibretexts.org The addition of HX typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne, and the halide adds to the more substituted carbon, proceeding through a vinyl carbocation intermediate. chemistrysteps.comlibretexts.orglibretexts.org The addition of a second equivalent of HX results in a geminal dihalide. libretexts.org Halogenation with reagents like Br₂ leads to the formation of a dihaloalkene, which can then react with a second equivalent of the halogen to produce a tetrahaloalkane. lumenlearning.comlibretexts.org The hydration of the alkyne, catalyzed by mercuric sulfate (B86663) in aqueous sulfuric acid, is also an electrophilic addition that results in the formation of a methyl ketone via an enol intermediate. chemistrysteps.comlibretexts.org

Table 2: Predicted Electrophilic Addition Reactions

| Reagent | Product Type | Regioselectivity |

|---|---|---|

| HBr (1 eq.) | Bromoalkene | Markovnikov chemistrysteps.comlibretexts.org |

| HBr (2 eq.) | Geminal dibromide | Markovnikov libretexts.org |

| Br₂ (1 eq.) | Dibromoalkene | Anti-addition lumenlearning.comlibretexts.org |

| H₂O, H₂SO₄, HgSO₄ | Ketone | Markovnikov chemistrysteps.comlibretexts.org |

The addition of hydrogen bromide to the alkyne can also proceed via a free-radical mechanism, typically initiated by peroxides or UV light. ucalgary.caic.ac.uklibretexts.org In contrast to electrophilic addition, this pathway leads to the anti-Markovnikov product, where the bromine atom adds to the terminal carbon of the alkyne. libretexts.orgucalgary.ca This reversal of regiochemistry is due to the formation of the more stable radical intermediate during the propagation step of the chain reaction. ucalgary.caic.ac.uk The reaction of the terminal alkyne with alkyl radicals, generated from alkyl iodides under UV irradiation, can also occur through an atom-transfer radical addition (ATRA) process. nih.gov

Table 3: Predicted Free Radical Addition Reactions

| Reagent | Product Type | Regioselectivity |

|---|---|---|

| HBr, ROOR | Bromoalkene | anti-Markovnikov libretexts.orgucalgary.ca |

| R-I, UV light | Iodoalkene | - |

Cyclization and Heterocyclization Pathways Involving the Alkynyl Amine

The presence of both an amine and an alkyne group within the same molecule allows for intramolecular cyclization reactions to form heterocyclic compounds. nih.govorganic-chemistry.org These reactions can be promoted by electrophiles or transition metal catalysts. For instance, electrophilic cyclization of N-(2-alkynyl)anilines with reagents like iodine monochloride (ICl) or bromine (Br₂) leads to the formation of substituted quinolines. nih.gov It is plausible that under similar electrophilic conditions, or with the use of metal catalysts like gold or platinum, this compound could undergo cyclization to form substituted piperidine (B6355638) or other nitrogen-containing heterocycles. The regioselectivity of the cyclization (e.g., 5-exo-dig vs. 6-endo-dig) would depend on the reaction conditions and the nature of the catalyst or electrophile used. beilstein-journals.orgnih.gov Radical-mediated cyclizations are also a possibility, as demonstrated by the cyclization of N-(2-alkynyl)anilines initiated by arylselenyl radicals. acs.org

Metal-Catalyzed Transformations Involving the Alkyne Unit

The terminal alkyne of this compound is an excellent substrate for a variety of metal-catalyzed transformations, which are powerful tools for carbon-carbon bond formation. nih.govrsc.orgresearchgate.net

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by a copper(I) salt. organic-chemistry.orglibretexts.orgwikipedia.org This reaction would allow for the direct attachment of an aryl or vinyl group to the alkyne terminus of the parent molecule. nih.gov Nickel catalysts have also been developed for Sonogashira-type couplings. researchgate.net

The Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. nih.govwikipedia.orgsynarchive.com In the presence of a copper(I) salt, an amine base (like TMEDA), and an oxidant (such as air), this compound would be expected to dimerize. nih.govorganic-chemistry.org Modifications of this reaction can also lead to the formation of asymmetric diynes. organic-chemistry.orgacs.org

Other metal-catalyzed reactions include alkyne-alkyne cross-coupling to form conjugated enynes, which can be catalyzed by palladium or other transition metals. rsc.orgrsc.orgacs.org

Table 4: Predicted Metal-Catalyzed Transformations

| Reaction Name | Catalyst System | Product Type |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base | Aryl/Vinyl-substituted alkyne |

| Glaser-Hay Coupling | Cu(I) salt, amine base, oxidant | Symmetrical 1,3-diyne |

| Alkyne-Alkyne Cross-Coupling | Pd catalyst | Conjugated enyne |

Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound is a primary site of chemical reactivity, characterized by the lone pair of electrons on the nitrogen atom. This lone pair imparts both basic and nucleophilic properties to the molecule.

The nitrogen atom in this compound, with its available lone pair of electrons, acts as a potent nucleophile. libretexts.org This nucleophilicity is fundamental to many of its reactions, allowing it to attack electron-deficient centers. The reactivity of the amine is comparable to that of ammonia (B1221849) but is influenced by the electronic and steric effects of its substituents. libretexts.org The alkyl groups (but-3-yn-2-yl and 3-methylbutyl) are generally electron-donating, which can increase the electron density on the nitrogen and enhance its nucleophilicity compared to ammonia. masterorganicchemistry.com

The nucleophilic character of the amine nitrogen enables it to participate in a variety of reactions, including alkylation and acylation. openstax.org For instance, it can react with alkyl halides in nucleophilic substitution reactions. However, the alkylation of secondary amines can sometimes be difficult to control and may lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. masterorganicchemistry.comopenstax.org

The table below illustrates the expected relative nucleophilicity of this compound in comparison to other amines, based on general chemical principles.

| Amine | Structure | Expected Relative Nucleophilicity | Factors Influencing Nucleophilicity |

| Ammonia | NH₃ | Base | Unsubstituted, sterically unhindered. |

| Diethylamine | (CH₃CH₂)₂NH | Higher | Two electron-donating ethyl groups. |

| This compound | C₁₀H₁₉N | Moderate to High | Electron-donating alkyl and butynyl groups; potential steric hindrance from the isobutyl group. |

| Triethylamine | (CH₃CH₂)₃N | Lower than diethylamine | Increased steric hindrance around the nitrogen atom. masterorganicchemistry.com |

This table presents expected trends in nucleophilicity based on established chemical principles.

The nitrogen and the alkyne functionality of this compound make it a versatile ligand in coordination chemistry. The lone pair of the secondary amine can coordinate to a metal center, and the π-system of the carbon-carbon triple bond can also engage in coordination. wikipedia.orgmdpi.com This dual functionality allows for various binding modes, including monodentate coordination through the nitrogen, monodentate coordination through the alkyne, or bidentate chelation involving both the amine and the alkyne.

The coordination of the alkyne moiety to a transition metal is well-described by the Dewar-Chatt-Duncanson model, where the alkyne donates electron density from its π-orbitals to the metal and accepts back-donation into its π*-antibonding orbitals. wikipedia.org This interaction leads to a characteristic elongation of the C≡C bond and a bending of the substituents on the alkyne away from linearity. wikipedia.org

Transition metal complexes of alkynyl amines are intermediates in a variety of catalytic transformations, such as hydrogenation, trimerization, and coupling reactions. wikipedia.orgorganic-chemistry.org For example, copper and gold catalysts are often used in three-component coupling reactions involving an alkyne, an aldehyde, and an amine to form propargylamines. researchgate.net The coordination of both the amine and the alkyne to the metal center is a key step in the catalytic cycle of such reactions.

The table below summarizes the potential coordination modes of this compound with various transition metals, based on studies of similar ligands.

| Transition Metal Center | Potential Coordination Mode | Supporting Evidence from Analogous Systems |

| Palladium(II) | N-monodentate, (N, π-alkyne) chelate | Palladium complexes with N-substituted pyridine (B92270) and thioamide ligands are known. acs.org |

| Copper(I) | N-monodentate, π-alkyne bridging | Copper(I) is widely used in A³ coupling reactions, indicating coordination with both amine and alkyne. organic-chemistry.orgresearchgate.net |

| Gold(I) | π-alkyne monodentate | Gold(I) has a high affinity for alkynes and is used in catalysis of alkyne rearrangements. acs.orgresearchgate.net |

| Rhodium(III) | N-monodentate, (N, π-alkyne) chelate | Rhodium complexes with N-heterocyclic carbene and thioamide ligands have been synthesized. acs.org |

This table is illustrative and based on the known coordination chemistry of similar functional groups.

The secondary amine functionality of this compound can be readily derivatized to modify its chemical properties or to facilitate its analysis. Common derivatization reactions for secondary amines include acylation, sulfonylation, and reaction with various tagging reagents. openstax.orgresearchgate.netnih.gov

Acylation with acid chlorides or anhydrides converts the amine into an amide. openstax.org This reaction is typically fast and efficient. Similarly, sulfonylation with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, yields a sulfonamide, a derivative that can be useful for chromatographic analysis due to its strong UV absorbance. nih.gov

Derivatization is also a common strategy in metabolomics and other analytical applications to improve the ionization efficiency and chromatographic separation of amines in mass spectrometry and HPLC. researchgate.netnih.gov For example, reagents containing a tertiary amine group can be used to tag primary and secondary amines, introducing a readily ionizable site. nih.gov

The table below lists some common derivatization reagents for secondary amines and their applications.

| Reagent | Derivative Formed | Purpose of Derivatization |

| Acetyl chloride | N-acetyl amide | Protection of the amine group, modification of biological activity. openstax.org |

| 2-Naphthalenesulfonyl chloride | N-sulfonylated amine | Enhanced UV detection in HPLC. nih.gov |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Carbamate | Fluorescence detection in chromatography. researchgate.net |

| 3,5-Dinitrobenzoyl chloride | Dinitrobenzamide | Electrochemical detection. researchgate.net |

Computational Studies on Reaction Mechanisms and Energetics

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms and energetics of complex organic reactions. acs.orgmdpi.comresearchgate.net While specific DFT studies on this compound are not available, computational investigations of related systems provide valuable insights into its potential reactivity.

DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states along the reaction coordinate. researchgate.net For a molecule like this compound, DFT could be employed to study:

Nucleophilic attack: The energy barrier for the nucleophilic attack of the amine on an electrophile can be calculated to quantify its reactivity. researchgate.net

Coordination to metal centers: DFT can model the geometry and binding energy of the amine and alkyne functionalities with different transition metals, helping to predict the most stable coordination modes.

Intramolecular cyclization: The feasibility of intramolecular reactions can be assessed by calculating the activation energies for different possible cyclization pathways.

Rearrangement mechanisms: DFT can help to distinguish between different proposed mechanisms for rearrangements by comparing the calculated energy profiles. For example, in metal-catalyzed reactions, DFT can elucidate the role of the metal in activating the substrate and stabilizing intermediates. mdpi.com

A DFT study on the nucleophilic addition of an amine to an alkene showed that the reaction proceeds through a two-step mechanism involving a zwitterionic intermediate. researchgate.net Similar studies on the reactions of this compound could provide a detailed understanding of its reaction mechanisms at a molecular level.

The following table provides examples of how DFT calculations could be applied to study the reactivity of this compound, based on studies of analogous systems.

| Reaction Type | DFT Calculation | Information Obtained |

| Nucleophilic addition | Calculation of activation energy (ΔG‡) for the reaction with an electrophile. | Quantitative prediction of nucleophilic reactivity. researchgate.net |

| Metal-catalyzed coupling | Modeling of the catalytic cycle, including ligand exchange, oxidative addition, and reductive elimination steps. | Elucidation of the reaction mechanism and the role of the catalyst. mdpi.com |

| Intramolecular rearrangement | Mapping of the potential energy surface to identify intermediates and transition states. | Prediction of the most likely rearrangement pathway and the structure of the product. acs.org |

This table illustrates the potential applications of DFT for studying the reactivity of the target compound.

Transition State Analysis and Determination of Activation Barriers

The investigation of a chemical reaction's mechanism hinges on identifying and characterizing its transition states—the highest energy points along the reaction coordinate. For reactions involving this compound, such as hydroamination or coupling reactions, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping out the potential energy surface and locating these fleeting structures.

Transition state analysis for a reaction like the addition of the N-H bond across the alkyne moiety would involve calculating the vibrational frequencies of the proposed transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. It is a critical parameter that governs the reaction rate. A lower activation barrier implies a faster reaction. For this compound, the activation barriers would be determined for various possible pathways, such as Markovnikov versus anti-Markovnikov addition in hydroamination, to predict the most likely reaction outcome.

Factors influencing the activation barriers include:

Steric Hindrance: The bulky 3-methylbutyl group and the methyl group on the butynyl moiety can influence the approach of reactants and the geometry of the transition state, thereby affecting its energy.

Electronic Effects: The electron-donating nature of the alkyl groups can impact the nucleophilicity of the amine and the electron density of the alkyne, which in turn affects the stability of the transition state.

Catalyst: In catalyzed reactions (e.g., using gold or copper catalysts), the catalyst will open up new reaction pathways with significantly lower activation barriers by forming intermediate complexes.

Hypothetical Activation Barriers for a Catalyzed Hydroamination Reaction

| Reaction Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| Markovnikov Addition | AuCl | Toluene | 18.5 |

| Anti-Markovnikov Addition | AuCl | Toluene | 22.1 |

| Uncatalyzed Addition | None | Toluene | > 40 |

This table is for illustrative purposes only and does not represent experimental data.

Computational Insights into Regioselectivity, Chemoselectivity, and Stereoselectivity

Computational chemistry provides profound insights into the selectivity of chemical reactions. For a multifunctional molecule like this compound, understanding selectivity is key to predicting its reactivity.

Regioselectivity: This refers to the preference for one direction of bond making or breaking over another. In the context of hydroamination of the alkyne in this compound, the addition of the N-H bond can occur in two ways, leading to either a Markovnikov or an anti-Markovnikov product. Computational studies can predict the regioselectivity by comparing the activation energies of the transition states leading to each regioisomer. researchgate.net Generally, the pathway with the lower activation energy will be favored. For internal alkynes, regioselectivity can be subtle and influenced by both steric and electronic factors of the substituents on the alkyne.

Chemoselectivity: This concerns the selective reaction of one functional group in the presence of others. While the primary reactive sites in this compound are the alkyne and the secondary amine, other reactions could be envisaged under certain conditions (e.g., oxidation). Computational models can help to determine the most likely site of reaction by comparing the activation barriers for reactions at different functional groups.

Stereoselectivity: This is the preference for the formation of one stereoisomer over another. The but-3-yn-2-yl group contains a stereocenter. Reactions involving this center or the creation of a new stereocenter would be subject to stereocontrol. Computational analysis of the diastereomeric transition states can elucidate the origins of stereoselectivity. By calculating the energies of the different transition state structures, the model can predict which diastereomer will be formed preferentially.

Hypothetical Computational Predictions for Selectivity

| Selectivity Type | Reaction Condition | Predicted Outcome | Rationale from Calculation |

| Regioselectivity | Gold-catalyzed hydroamination | Predominantly Markovnikov product | Lower activation barrier for the transition state leading to the Markovnikov adduct. |

| Stereoselectivity | Asymmetric hydrogenation of the alkyne | High diastereomeric excess | Significant energy difference between the transition states leading to the diastereomeric products due to steric interactions with the chiral catalyst. |

This table is for illustrative purposes only and does not represent experimental data.

Elucidation of Reaction Intermediate Structures

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. They exist at local minima on the potential energy surface. Identifying the structure of these intermediates is crucial for a complete understanding of the reaction mechanism.

For reactions of this compound, several types of intermediates can be postulated depending on the reaction type:

Pi-Complexes: In metal-catalyzed reactions, the alkyne can coordinate to the metal center to form a pi-complex. This activation step is often the first stage in reactions like hydroamination or cyclization.

Vinylic Intermediates: In hydroamination, the nucleophilic attack of the amine on the activated alkyne can lead to a zwitterionic or a neutral vinylic intermediate after proton transfer.

Imine/Enamine Intermediates: The initial product of hydroamination of a terminal alkyne with a primary amine is often an imine, which can be an intermediate if it undergoes further reaction. For a secondary amine like this compound, an enamine would be formed.

Ammonium Salts: In reactions involving the amine acting as a base or a nucleophile in an SN2 reaction, a quaternary ammonium salt could be a potential intermediate or final product. libretexts.orgmasterorganicchemistry.com

Computational chemistry allows for the theoretical "trapping" and characterization of these intermediates. By calculating their geometries, energies, and spectroscopic properties (like NMR chemical shifts or vibrational frequencies), researchers can gain a detailed picture of these transient species. These computational data can then be compared with experimental spectroscopic data, if available, to confirm the presence of these intermediates.

Advanced Spectroscopic and Analytical Characterization of but 3 Yn 2 Yl 3 Methylbutyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of (but-3-yn-2-yl)(3-methylbutyl)amine is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by the presence of the nitrogen atom and the alkyne group.

Predicted ¹H NMR chemical shifts are detailed in the table below. The protons on the carbon adjacent to the nitrogen (H-2 and H-1') are expected to be deshielded and appear at a lower field. The terminal alkyne proton (H-4) would have a characteristic chemical shift around 2.0-3.0 ppm. The methyl groups of the 3-methylbutyl moiety (H-5' and the methyls on C-4') would appear as doublets in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments. The spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the structure.

The carbons of the but-3-yn-2-yl group directly attached to the nitrogen (C-2) and the alkyne carbons (C-3 and C-4) would have characteristic chemical shifts. Specifically, the sp-hybridized carbons of the alkyne would appear in the range of 70-90 ppm. The carbons of the 3-methylbutyl group would appear in the aliphatic region of the spectrum.

Predicted NMR Data for this compound

| Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | ~1.2-1.4 | ~20-25 | Doublet | 3H |

| 2 | ~3.3-3.6 | ~45-50 | Quartet | 1H |

| 3 | - | ~80-85 | - | - |

| 4 | ~2.1-2.3 | ~70-75 | Singlet | 1H |

| 1' | ~2.5-2.8 | ~45-50 | Triplet | 2H |

| 2' | ~1.4-1.6 | ~35-40 | Multiplet | 2H |

| 3' | ~1.6-1.8 | ~25-30 | Multiplet | 1H |

| 4' | ~0.9 | ~22-24 | Doublet | 6H |

| NH | ~1.0-2.0 | - | Broad Singlet | 1H |

Note: Predicted chemical shifts are relative to TMS (tetramethylsilane) and can vary based on the solvent and other experimental conditions.

To definitively assign the predicted ¹H and ¹³C NMR signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak would be expected between the proton at C-2 and the methyl protons at C-1. Similarly, correlations would be observed along the backbone of the 3-methylbutyl chain, from the protons at C-1' to those at C-2', and from C-2' to C-3' and the methyl protons at C-4'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign each carbon signal to its attached proton(s). For example, the ¹H signal predicted at ~3.3-3.6 ppm would show a correlation to the ¹³C signal at ~45-50 ppm, confirming their assignment to the C-2/H-2 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would be expected between the protons at C-1 and the alkyne carbon C-3, and between the protons at C-1' and the carbon of the butynyl group at C-2, confirming the N-alkylation site.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₉H₁₇N. Using the most common isotopes (¹²C, ¹H, ¹⁴N), the predicted monoisotopic mass can be calculated with high precision. This experimental value would then be compared to the theoretical exact mass to confirm the elemental composition.

Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₉H₁₇N |

| Theoretical Exact Mass | 139.1361 |

| Expected Ion (ESI+) | [M+H]⁺ |

| Predicted m/z of [M+H]⁺ | 139.1439 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the molecule's structure.

For this compound, the fragmentation is expected to occur primarily at the bonds adjacent to the nitrogen atom and the branched point of the alkyl chain. Key predicted fragmentation pathways include:

Loss of a methyl group (-15 Da): Cleavage of a methyl group from the 3-methylbutyl moiety.

Loss of an isopropyl group (-43 Da): Cleavage of the isopropyl group from the 3-methylbutyl chain.

Cleavage of the C-C bond adjacent to the nitrogen on the isoamyl side: This would result in the formation of a stable iminium ion.

Cleavage of the butynyl group: Fragmentation of the butynyl side chain.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of a synthesized compound and for its separation from reaction byproducts and starting materials.

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography would be a suitable technique for purity assessment. The compound would be passed through a capillary column with a non-polar stationary phase. The retention time would be characteristic of the compound under specific conditions (e.g., temperature program, carrier gas flow rate). A single, sharp peak would indicate a high degree of purity. The presence of other peaks would suggest impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis and purification. For an amine compound like this, reverse-phase HPLC would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid or trifluoroacetic acid to improve peak shape by protonating the amine. Detection could be achieved using a UV detector (if the compound has a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a principal technique for the analysis of volatile and thermally stable compounds like this compound. However, the inherent basicity and polarity of amines can lead to challenges such as peak tailing and poor reproducibility due to interactions with the stationary phase. vt.edu Method development, therefore, focuses on mitigating these effects and achieving robust and sensitive detection.

Optimization of GC Parameters:

Successful analysis of amines by GC often requires careful optimization of several parameters. youtube.com For secondary amines like this compound, the following aspects are critical:

Column Selection: The choice of the GC column is paramount. Columns with stationary phases specifically designed for amine analysis, such as the Agilent CP-Volamine, are often employed to minimize peak tailing and improve resolution. nih.gov These columns typically have a basic-deactivated surface to reduce adsorptive interactions.

Inlet Liner: The inlet liner material can significantly impact the analysis. Using a deactivated liner, such as a Siltek® liner, can further enhance sensitivity by preventing the adsorption of the amine analyte. nih.gov

Temperature Programming: A well-defined oven temperature program is crucial for separating the analyte from impurities and the solvent front. An initial temperature high enough to prevent condensation of the amine is necessary, followed by a ramp to elute the compound in a reasonable time with good peak shape. bre.com

Carrier Gas Flow Rate: Optimizing the carrier gas flow rate is essential for achieving good separation efficiency. mdpi.com

Derivatization: To improve volatility and reduce polarity, derivatization is a common strategy in amine analysis. researchgate.net Acylation, for instance, by reacting the amine with reagents like isobutyl chloroformate to form a carbamate, can significantly enhance chromatographic performance. copernicus.orgcopernicus.org The reaction conditions, including reagent amount, reaction time, and pH, must be optimized for complete derivatization. copernicus.org

A typical GC method for a secondary amine might involve a temperature gradient starting from around 70°C and ramping up to 200°C or higher, with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nih.gov

Interactive Data Table: Illustrative GC Method Parameters

| Parameter | Condition | Rationale |

| Column | Agilent CP-Volamine (or similar amine-specific column) | Minimizes peak tailing for basic compounds. nih.gov |

| Injector Temperature | 220°C | Ensures rapid vaporization of the analyte. nih.gov |

| Detector Temperature (FID) | 260°C | Prevents condensation of the analyte in the detector. nih.gov |

| Carrier Gas | Helium or Hydrogen | Provides good efficiency and resolution. |

| Flow Rate | 1-2 mL/min (optimized) | Balances analysis time and separation efficiency. mdpi.com |

| Oven Program | Initial 70°C (hold 2 min), ramp 10°C/min to 200°C (hold 5 min) | Separates the analyte from solvent and other components. nih.gov |

| Injection Volume | 1 µL | Typical volume for capillary GC. |

| Derivatization (optional) | Acylation with heptafluorobutyric anhydride (B1165640) (HFBA) | Increases volatility and detector response. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound, especially given its non-volatile nature which can be a limitation for GC.

Analytical HPLC:

For analytical purposes, reversed-phase HPLC is commonly employed. nih.gov The separation is typically achieved on a C18 or C8 column. nih.gov Since secondary amines may lack a strong chromophore for UV detection, derivatization is often necessary to enhance sensitivity. sigmaaldrich.com Reagents like 2-naphthalenesulfonyl chloride (NSCl) or o-phthaldiadehyde (OPA) can be used to introduce a fluorescent or UV-active tag. nih.govnih.gov

Method development involves optimizing the mobile phase composition (e.g., mixtures of acetonitrile or methanol and water/buffer), pH, and flow rate to achieve good separation and peak shape. mdpi.com The addition of a small amount of a competing amine, like diethylamine, to the mobile phase can help to reduce peak tailing by masking residual silanol (B1196071) groups on the stationary phase. nih.gov

Preparative HPLC:

The principles of analytical HPLC can be scaled up for preparative purposes to isolate pure this compound. youtube.com This involves using larger columns and higher flow rates. The goal is to maximize the loading capacity while maintaining adequate separation from impurities. A systematic approach to scaling up from an analytical method ensures that the separation quality is maintained. youtube.com

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Analytical Condition | Preparative Condition | Rationale |

| Column | C18, 4.6 mm I.D., 5 µm particle size | C18, 20-50 mm I.D., 10 µm particle size | Scale-up for purification. youtube.com |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Acetonitrile/Water with 0.1% TFA | Good solvent strength for amines. |

| Flow Rate | 1.0 mL/min | Scaled based on column diameter | Maintains linear velocity. youtube.com |

| Detection | UV at 210 nm or Fluorescence (with derivatization) | UV at 210 nm (higher concentration) | Analyte detection. |

| Derivatization Reagent (if needed) | Dansyl chloride | Not applicable | Enhances detection for analytical scale. |

| Sample Load | µg range | mg to g range | Scale-up for isolation. |

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

As this compound is a chiral molecule, determining its enantiomeric excess (ee) is crucial. Chiral chromatography, either by GC or HPLC, is the most common method for this purpose. gcms.cz

Chiral GC:

Chiral GC columns, often containing cyclodextrin-based stationary phases, can directly separate enantiomers. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative is critical for achieving separation.

Chiral HPLC:

Chiral HPLC offers a wide range of chiral stationary phases (CSPs) that can resolve the enantiomers of this compound. nih.govacs.org Alternatively, derivatization with a chiral reagent can form diastereomers, which can then be separated on a standard achiral column. mdpi.com The diastereomeric ratio determined by this method corresponds to the enantiomeric ratio of the original amine.

The determination of diastereomeric ratios is relevant when the compound is synthesized in a way that produces multiple stereoisomers. Chiral chromatography can often separate all stereoisomers, allowing for the determination of both enantiomeric excess and diastereomeric ratio in a single analysis. sigmaaldrich.com

Interactive Data Table: Chiral Separation Strategies

| Technique | Stationary Phase/Reagent | Principle |

| Chiral GC | Cyclodextrin-based CSP (e.g., Rt-βDEXsa) | Enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times. gcms.cz |

| Chiral HPLC (Direct) | Polysaccharide-based CSP (e.g., Chiralpak) | Enantiomers interact differently with the chiral selector of the CSP. nih.govacs.org |

| Chiral HPLC (Indirect) | Achiral C18 column + Chiral Derivatizing Agent (e.g., Mosher's acid chloride) | Amine is converted to a mixture of diastereomers which are then separated. mdpi.com |

Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification

Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. nsf.gov For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the terminal alkyne is indicated by a sharp, weak C≡C stretching vibration around 2100-2260 cm⁻¹ and a strong, sharp ≡C-H stretching vibration around 3300 cm⁻¹. libretexts.org The N-H stretch of the secondary amine typically appears as a single, weak to medium band in the region of 3300-3500 cm⁻¹. youtube.com The C-N stretching vibration is expected in the fingerprint region, typically between 1020 and 1250 cm⁻¹. libretexts.org Finally, the C-H stretching vibrations of the alkyl groups will be observed just below 3000 cm⁻¹. libretexts.org

Interactive Data Table: Expected IR Absorption Frequencies

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C stretch | 2100 - 2260 | Weak, Sharp |

| Secondary Amine | N-H stretch | 3300 - 3500 | Weak to Medium |

| Amine | C-N stretch | 1020 - 1250 | Medium |

| Alkyl | C-H stretch | 2850 - 2960 | Strong |

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic and chromatographic methods can provide information about the relative stereochemistry and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique requires a single, high-quality crystal of the compound or a suitable crystalline derivative.

The diffraction pattern of X-rays passing through the crystal provides a three-dimensional map of the electron density, from which the precise arrangement of atoms in space can be determined. By analyzing the anomalous dispersion of X-rays by the atoms in the crystal, the absolute stereochemistry (R or S configuration) at the chiral center can be unambiguously assigned.

Computational Methods for Spectroscopic Data Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting and validating spectroscopic data. frontiersin.org By calculating the optimized geometry and vibrational frequencies of this compound, a theoretical IR spectrum can be generated. nih.gov This computed spectrum can then be compared with the experimental spectrum to aid in the assignment of absorption bands and confirm the proposed structure.

Similarly, NMR chemical shifts can be calculated and compared with experimental data to further validate the structure. frontiersin.orgnih.gov For chiral molecules, computational methods can also be used to predict the circular dichroism (CD) spectra of the enantiomers, which can be a powerful tool for assigning the absolute configuration when X-ray crystallography is not feasible. frontiersin.org The accuracy of these computational predictions is highly dependent on the level of theory and basis set used in the calculations. frontiersin.orgmdpi.com

Advanced Academic Applications and Future Research Directions for but 3 Yn 2 Yl 3 Methylbutyl Amine

Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The distinct reactivity of the alkyne and amine groups, combined with the molecule's inherent chirality, positions (But-3-yn-2-yl)(3-methylbutyl)amine as a powerful tool for constructing intricate organic molecules. Its bifunctional nature allows for sequential or one-pot transformations, providing efficient pathways to complex structures.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. cymitquimica.comcymitquimica.comnih.gov The structure of this compound is ideally suited for the synthesis of these important compounds. The amine can be converted into an imine, which can then undergo intramolecular reactions with the pendant alkyne group to form various heterocyclic rings.

For example, the molecule can serve as a precursor for substituted pyrrolidines, which are common in bioactive molecules. beilstein-journals.org The general strategy often involves the reaction of an amine with a hydrocarbon chain that has a functional group at a suitable position to enable cyclization. beilstein-journals.org In this case, activation of the alkyne followed by nucleophilic attack from the nitrogen could lead to cyclized products. Furthermore, its application in multicomponent reactions, where the amine and alkyne react with other substrates, opens pathways to highly complex heterocycles in a single synthetic operation.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Potential Synthetic Pathway | Key Reaction Type |

| Pyrrolidines | Intramolecular hydroamination/cyclization | Transition-Metal Catalysis |

| Piperidines | Cyclization following chain extension at the alkyne | Multi-step Synthesis |

| Azetidines | [2+2] Cycloaddition involving the imine derivative | Photochemical/Thermal Cycloaddition |

| Aziridines | Intramolecular cyclization after functionalization | Ring-Closing Reaction beilstein-journals.org |

The expansion of chemical space—the total ensemble of possible molecules—is a primary objective in drug discovery and materials science. This compound serves as an excellent starting point for creating diverse molecular libraries. Each component of the molecule—the terminal alkyne, the secondary amine, the chiral center, and the isoamyl group—can be selectively modified.

Alkyne Functionalization: The terminal alkyne is a versatile handle for various transformations, including Sonogashira coupling, 'click' chemistry (cycloadditions), and reduction to alkenes or alkanes.

Amine Modification: The secondary amine can be acylated, further alkylated, or used as a directing group in C-H activation schemes.

Isoamyl Group Influence: The 3-methylbutyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of derivative compounds.

This modularity allows for the systematic generation of analogues, each with potentially unique biological activities or material properties, thereby diversifying the molecular skeletons accessible to researchers.

Chirality is a critical feature of many pharmaceuticals, where often only one enantiomer is therapeutically active. This compound is an intrinsically chiral molecule due to the stereocenter at the second carbon of the butynyl group. This pre-existing chirality can be leveraged in asymmetric synthesis in two primary ways:

Chiral Building Block: The entire molecule can be incorporated into a larger structure, transferring its stereocenter to the final product.

Chiral Auxiliary: The amine can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction on that substrate. After the reaction, the auxiliary can be cleaved and recovered.

The use of chiral imines, which can be readily formed from this amine, is a well-established strategy for the stereocontrolled synthesis of other chiral amines and nitrogen-containing heterocycles. beilstein-journals.org The predictable stereochemistry of additions to such chiral imines allows for the synthesis of complex molecules with a high degree of stereocontrol. beilstein-journals.org

Role in Fundamental Catalysis Research and Ligand Design

The development of novel metal-ligand complexes is central to advancing catalysis. The electronic and steric properties of this compound make it an attractive candidate for a ligand in organometallic chemistry, enabling the exploration of new catalytic reactions and mechanisms.

This compound can coordinate to a metal center in several ways. The nitrogen atom's lone pair can form a standard dative bond. Additionally, the π-system of the carbon-carbon triple bond can coordinate to a metal, allowing the molecule to function as a bidentate [N, π-alkyne] ligand. This dual coordination can create a rigid and well-defined geometry around the metal center, which is often essential for high selectivity in catalysis. Iridium and rhodium complexes, in particular, are known to be effective in amine alkylation and related transformations. acs.orgresearchgate.net The development of new complexes with ligands like this compound could lead to catalysts with enhanced activity or novel reactivity.

Understanding the mechanism of a catalytic reaction is key to its optimization and improvement. Mechanistic studies involving this compound as a ligand or substrate could provide valuable insights. For instance, in catalytic N-alkylation reactions, it is often proposed that a secondary amine is first oxidized to an imine intermediate, which is then involved in the rate-determining step of the cycle. acs.orgacs.orgnih.gov

Table 2: Mechanistic Implications of this compound in Catalysis

| Structural Feature | Potential Role in Catalytic Cycle | Research Focus |

| Secondary Amine | Formation of imine intermediates; proton transfer. acs.orgresearchgate.net | Kinetic studies, isotope effect measurements. acs.orgscispace.com |

| Alkyne Group | Coordination to metal center; electronic modulation of the catalyst. | Synthesis and characterization of metal-alkynyl complexes. |

| Chiral Center | Enantio-induction in the catalytic product. | Asymmetric catalysis, determination of enantiomeric excess. |

| Isoamyl Group | Steric influence on substrate approach and transition state stability. | Selectivity studies (regio- and stereoselectivity). |

By studying the kinetics and intermediates of reactions catalyzed by complexes of this ligand, researchers can elucidate the precise roles of the amine, alkyne, and steric groups. acs.orgscispace.com Such fundamental studies are crucial for the rational design of next-generation catalysts for a wide range of organic transformations.

Potential Contributions to Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it a promising candidate for the development of novel polymers and functional materials. The terminal alkyne can participate in a variety of polymerization and modification reactions, while the amine group can influence material properties through hydrogen bonding and by serving as a reactive site.

The integration of alkynyl amines like this compound into polymer structures can be leveraged to precisely control the final properties of the material. The amine functionality is particularly useful for introducing specific interactions and reactive sites into a polymer matrix. For instance, studies on other alkylamines have shown their successful incorporation into polymers of intrinsic microporosity (PIMs) to create chemosorbents with enhanced CO2 capture capabilities. The amine groups in these materials provide sites for strong interactions, leading to improved gas uptake and selectivity.

Similarly, the amine group in this compound could be used to crosslink silicone polymers. Research has demonstrated that amine-functionalized silicones can be crosslinked with aldehydes to form imines, creating functional elastomers. This approach avoids many drawbacks of traditional crosslinking methods and produces materials with novel properties. The alkyne group offers an orthogonal site for further functionalization, for example, through "click" chemistry, allowing for the creation of multifunctional materials. mdpi.com

Table 1: Potential Methods for Polymer Incorporation

| Incorporation Method | Relevant Functional Group | Potential Application | Key Benefit |

|---|---|---|---|

| Post-polymerization Modification | Amine or Alkyne | Functionalizing existing polymers | Adds new properties without re-synthesizing the polymer backbone. |

| Monomer for Polyaddition | Alkyne | Creating novel polymer backbones (e.g., poly(vinylenesulfide)s) | Produces polymers with intrinsic optoelectronic properties. |

| Crosslinking Agent | Amine and/or Alkyne | Developing thermosets and elastomers | Enhances mechanical strength and thermal stability. |

The dual functionality of this compound could be exploited to create materials with advanced, tunable characteristics. The rigid alkyne component and the hydrogen-bonding amine group are features known to be valuable in materials science. nih.gov Molecules with such tunable properties are significant for their potential in both biomedical and material applications. acs.org

For example, the alkyne group is a well-established precursor for creating conjugated polymers, which are known for their unique optoelectronic properties. nih.gov By polymerizing the alkyne moiety, materials with applications in sensors, organic electronics, and photonics could be developed. The presence of the amine and the flexible 3-methylbutyl group could further modulate the material's processability, solubility, and self-assembly behavior.

Table 2: Potential Functional Materials and Characteristics

| Material Type | Key Structural Feature | Advanced Characteristic | Potential Use |

|---|---|---|---|

| Conjugated Polymers | Polymerized Alkyne Backbone | Optoelectronic Properties | Organic LEDs, Solar Cells, Sensors |

| Self-Assembling Materials | Amine (H-Bonding) & Alkyne (Rigidity) | Ordered Nanostructures | Drug Delivery, Nanofabrication |

| Stimuli-Responsive Polymers | Amine (pH-sensitive) | "Smart" Material Behavior | Controlled Release Systems, Biosensors |

Future Research Directions in the Field of Substituted Alkynyl Amines

The broader class of substituted alkynyl amines, to which this compound belongs, is an active area of research. Future investigations are likely to focus on expanding their synthetic utility, improving the sustainability of their production, and gaining deeper mechanistic insights into their reactions.

A significant area of future research will involve expanding the range of chemical reactions that tolerate substituted alkynyl amines. Current catalytic methods have already shown good tolerance for various functional groups. For example, palladium-catalyzed meta-C–H alkynylation has been shown to be compatible with functional groups like methyl, methoxy, fluoro, chloro, and bromo, as well as heterocyclic scaffolds such as indoles and indazoles. nih.gov Similarly, titanium-catalyzed hydroaminoalkylation of alkynes works with a range of pharmacologically relevant substituents, including trifluoromethyl and trifluoromethoxy groups. nih.gov

Future work will likely aim to develop catalytic systems that are even more robust, allowing for the use of this compound and similar molecules in complex, late-stage functionalization of pharmaceuticals and agrochemicals without the need for extensive protecting group strategies. nih.govresearchgate.net

There is a strong drive in modern chemistry toward developing synthetic methods that are more sustainable and atom-economical. researchgate.net For the synthesis of alkynyl amines, the aldehyde-alkyne-amine (A³) coupling reaction is a prime example of an atom-economical, multi-component reaction that constructs propargylamines from simple precursors. nih.govmdpi.comacs.org

Future research will focus on refining these methods. This includes the development of metal-free A³ coupling reactions to avoid the cost and toxicity of transition metal catalysts. nih.gov Furthermore, employing biocatalysis, such as the use of transaminases or imine reductases, represents a promising green alternative for producing chiral amines. mdpi.com The development of reusable heterogeneous catalysts is another key goal to make the synthesis of compounds like this compound more environmentally friendly and cost-effective for industrial applications. researchgate.net

A fundamental understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of existing synthetic methods. For reactions involving alkynyl amines, researchers are increasingly using a combination of experimental techniques (like isotopic labeling) and computational studies (like Density Functional Theory, DFT) to map out reaction pathways. nih.gov

Recent computational work has elucidated the mechanism of alkyne insertion into metal-aluminyl bonds, revealing a radical-like pathway and explaining how reaction conditions can control the formation of different isomers. acs.org Other studies have detailed the catalytic cycle of A³ couplings, showing how metal catalysts activate the terminal alkyne's C-H bond. mdpi.com Future research will likely apply these advanced computational and experimental tools to unravel the mechanisms of even more complex transformations, leading to catalysts with higher efficiency and selectivity for the synthesis and application of substituted alkynyl amines.

Discovery of Novel Transformations and Derivatizations for Alkynyl Amines

The exploration of novel chemical transformations and derivatizations of alkynyl amines, including this compound, is a fertile ground for synthetic innovation. The unique combination of the nucleophilic amine and the reactive alkyne functionality within the same molecule allows for a diverse range of chemical manipulations. These transformations are pivotal for creating new molecular architectures with potential applications in various fields of chemical science. Research in this area focuses on developing new synthetic methods that are efficient, selective, and tolerant of various functional groups.

A significant area of investigation involves the metal-catalyzed reactions of the alkyne group. For instance, palladium-catalyzed reactions, such as aminocarbonylation, have been developed for the synthesis of alkynyl amides from iodoalkynes, which can be generated from terminal alkynes. researchgate.net This methodology could be conceptually applied to this compound to introduce an amide functionality, thereby expanding its chemical diversity. Another important transformation is the catalytic α-alkynylation of cyclic amines, which proceeds through a metal-mediated 1,5-hydride transfer. nih.gov While the target compound is not cyclic, this principle of activating a C-H bond adjacent to the nitrogen atom to introduce an alkynyl group highlights the potential for complex scaffold construction.

Furthermore, the derivatization of the amine moiety offers another avenue for creating novel compounds. Standard N-alkylation techniques can be challenging due to the increasing nucleophilicity of the amine upon alkylation, often leading to mixtures of primary, secondary, and tertiary amines. acs.org However, modern synthetic strategies are being developed to achieve selective N-alkylation. The amine group in this compound can also be transformed into other functional groups. For example, condensation reactions with aldehydes or coupling with carboxylic acids can yield imines and amides, respectively. mdpi.com These transformations are fundamental in building more complex molecules from simpler alkynyl amine precursors.

The development of derivatization methods is also crucial for analytical purposes, enhancing the detection and separation of amine-containing compounds. nih.gov Reagents like Dansyl-Cl, Fmoc-Cl, and Dabsyl-Cl are used to tag the amine group, improving chromatographic separation and mass spectrometric detection. nih.gov Similarly, the internal alkyne can be specifically derivatized using techniques like the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to form triazoles, which significantly improves their analysis by electrospray ionization mass spectrometry. chemrxiv.org

Future research will likely focus on the development of stereoselective transformations, allowing for the synthesis of chiral molecules with defined three-dimensional structures. The use of chiral catalysts in reactions involving either the amine or the alkyne group of compounds like this compound could lead to the discovery of novel bioactive compounds. Additionally, the exploration of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, represents a promising direction for the efficient synthesis of novel derivatives from alkynyl amines. researchgate.net

Interactive Data Table: Potential Transformations of this compound

| Transformation | Reagents/Catalysts | Potential Product |

| Aminocarbonylation | Iodo-derivative of the alkyne, CO, Palladium catalyst | Alkynyl amide derivative |

| Imine Formation | Aldehyde (e.g., Benzaldehyde) | N-((E)-1,3-diphenylallylidene)-3-methylbutan-1-amine |

| Amide Formation | Carboxylic Acid (e.g., Acetic acid), Coupling agent (e.g., EDC) | N-(but-3-yn-2-yl)-N-(3-methylbutyl)acetamide |

| α-Alkynylation (conceptual) | Metal catalyst (e.g., Cadmium bromide), Terminal alkyne | Dialkynyl amine derivative |

| RuAAC Derivatization | Azide, Ruthenium catalyst | Triazole derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.